Rhodanine, 3-(3,4-dimethoxyphenethyl)-
Description
Rhodanine, 3-(3,4-dimethoxyphenethyl)- is a chemical compound with the linear formula C13H15NO3S2 . It is a unique chemical that has been studied for various applications.
Synthesis Analysis
The synthesis of similar Rhodanine derivatives involves the condensation of aromatic aldehydes (like vanillin and 4-methoxy benzaldehyde) in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of Rhodanine, 3-(3,4-dimethoxyphenethyl)- is characterized by the molecular formula C13H15NO3S2 . The compound has a molecular weight of 297.4 g/mol . The IUPAC name for this compound is 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of Rhodanine, 3-(3,4-dimethoxyphenethyl)- include a molecular weight of 297.4 g/mol . The compound has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .Scientific Research Applications
Antibacterial Properties
Rhodanine derivatives, including those with 3-(3,4-dimethoxyphenethyl) substitutions, have been investigated for their antibacterial properties. A study by Tejchman et al. (2017) synthesized rhodanine 3-carboxyalkanoic acid derivatives and screened them for antibacterial activity. They found that these derivatives exhibited bacteriostatic or bactericidal activity against Gram-positive bacterial strains, although they lacked activity against Gram-negative bacterial strains and yeast strains (Tejchman et al., 2017).
Drug Discovery and Medicinal Chemistry
Rhodanine is recognized as a privileged heterocycle in medicinal chemistry, with developments in drug-like molecules exhibiting various biological activities. Kaminskyy et al. (2017) highlighted the significance of rhodanines, especially 5-ene-rhodanines, in drug discovery. They reviewed synthetic protocols for rhodanines, their biological activity, biotargets, and modes of action (Kaminskyy, Kryshchyshyn, & Lesyk, 2017). Tomašič and Mašič (2009) also emphasized the chemical versatility of rhodanine-based compounds, stating that due to various possibilities for chemical derivatization, these compounds will likely remain a key scaffold in drug discovery (Tomašič & Mašič, 2009).
Applications in Solar Cells
Gudeika et al. (2020) explored compounds with dimethoxy-substituted triphenylamino groups and fragments of cyanoacrylic acid or rhodanine-3-acetic acid. They investigated their optical, thermal, and electrochemical properties, finding that the derivative containing a rhodanine-3-acetic acid fragment exhibited promising power conversion efficiency in dye-sensitized solar cells (Gudeika et al., 2020).
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSZXGHWVPFNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302377 | |
Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |
CAS RN |
23522-20-5 | |
Record name | Rhodanine,4-dimethoxyphenethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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